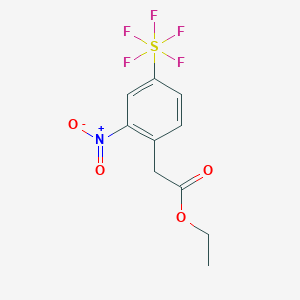

Methyl 2,3-dichlorotrifluoropropionate

Overview

Description

“Methyl 2,3-dichlorotrifluoropropionate” is a chemical substance with the CAS number 16329-89-8 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .

Molecular Structure Analysis

The molecular formula of “this compound” is C4H3Cl2F3O2 . For a detailed molecular structure analysis, techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Physical And Chemical Properties Analysis

“this compound” is a mono-constituent substance . Its physical and chemical properties can be analyzed using various techniques. For instance, High-Performance Liquid Chromatography (HPLC) combined with spectrophotometry can be used for the analysis .Scientific Research Applications

Applications in Pesticide Synthesis

Methyl 2,3-dichlorotrifluoropropionate, a derivative of 2,3-Dichloro-5-trifluoromethyl pyridine, is instrumental in the synthesis of pesticides. Its significance in the agrochemical industry is highlighted by its frequent use in creating effective pesticides. This application is underscored by its synthesis processes and its value in the agricultural sector (Lu Xin-xin, 2006).

Role in Atmospheric Chemistry and Environmental Impact

In the realm of atmospheric science, perfluoroketones, to which this compound is related, are studied for their potential as greenhouse gases. The analysis of their atmospheric lifetimes, photolysis, and impact on global warming is crucial. These compounds, used as alternatives to ozone-depleting substances, are scrutinized for their environmental implications, particularly concerning fluorinated acids and their negligible impact on global warming (Yangang Ren et al., 2019).

Advancements in Analytical Chemistry Techniques

The field of analytical chemistry benefits from this compound, especially in improving the detection of certain contaminants in drinking water. It's part of sophisticated derivatization techniques used for gas chromatography-mass spectrometry, enhancing the detection of complex substances and aiding in the monitoring of emerging drinking water contaminants (C. Kubwabo et al., 2009).

Insights into Molecular and Material Science

This compound and its related compounds contribute significantly to molecular science, particularly in understanding the spin state of iron(III) in macrocyclic amine ligands. The study of N-methylated ligands offers profound insights into the electronic and steric effects influencing molecular structures and reactivities, paving the way for novel applications in material science and molecular chemistry (J. Berry et al., 2006).

Safety and Hazards

“Methyl 2,3-dichlorotrifluoropropionate” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and more .

Future Directions

While specific future directions for “Methyl 2,3-dichlorotrifluoropropionate” are not available, the development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry can be expected . This could potentially involve “this compound” given its use in scientific research and development .

properties

IUPAC Name |

methyl 2,3-dichloro-2,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2F3O2/c1-11-2(10)3(5,7)4(6,8)9/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHTWHHNRDKENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503093 | |

| Record name | Methyl 2,3-dichloro-2,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16329-89-8 | |

| Record name | Methyl 2,3-dichloro-2,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031070.png)

![3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031072.png)

![Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031075.png)

![Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031076.png)